
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate, also known as DCPA, is a selective herbicide that is widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. DCPA is a member of the phenoxyacetate herbicide family, which includes other popular herbicides such as 2,4-D and MCPA. DCPA works by disrupting the growth and development of weeds, while leaving crops unharmed. In
科学研究应用
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has been widely studied for its herbicidal properties, but it also has potential applications in other areas of scientific research. For example, this compound has been shown to inhibit the growth of certain fungi, making it a potential antifungal agent. This compound has also been studied for its potential as a growth regulator for plants. Additionally, this compound has been used as a tool in studies of plant physiology and biochemistry.
作用机制
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate works by inhibiting the growth and development of broadleaf weeds. It does this by interfering with the synthesis of certain plant hormones, which are necessary for normal growth and development. This compound also disrupts the function of certain enzymes involved in plant metabolism. These effects ultimately lead to the death of the weed.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants. For example, this compound can inhibit the activity of certain enzymes involved in photosynthesis, leading to a reduction in the amount of energy available to the plant. This compound can also disrupt the function of certain membrane proteins, leading to changes in membrane permeability and ion transport. These effects ultimately lead to the death of the plant.
实验室实验的优点和局限性
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has a number of advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. This compound is also highly selective, meaning that it targets only broadleaf weeds and does not harm crops or other plants. However, there are also limitations to the use of this compound in lab experiments. For example, this compound can be toxic to certain types of plants, making it unsuitable for use in studies of those plants. Additionally, this compound can have variable effects depending on the concentration and timing of application, which can make it difficult to control experimental conditions.
未来方向
There are a number of potential future directions for research on 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate. One area of interest is the development of new formulations of this compound that are more effective and environmentally friendly. Another area of interest is the study of the molecular mechanisms underlying this compound's herbicidal activity, which could lead to the development of new herbicides with improved properties. Additionally, this compound could be studied for its potential as a tool in studies of plant physiology and biochemistry, as well as for its potential applications in other areas of scientific research.
合成方法
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate can be synthesized through a multi-step process starting with 2,4-dimethylphenol and 4-chloro-3-methylphenoxyacetic acid. The two compounds are reacted together in the presence of a catalyst to form this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
(2,4-dimethylphenyl) 2-(4-chloro-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-11-4-7-16(13(3)8-11)21-17(19)10-20-14-5-6-15(18)12(2)9-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJDSFOWMOZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)COC2=CC(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)
![1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)

![N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)
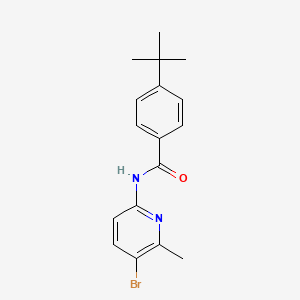
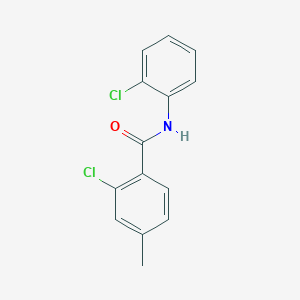
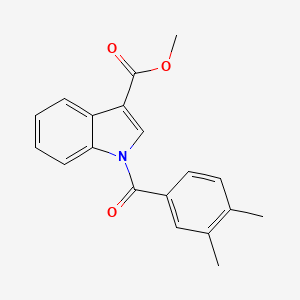
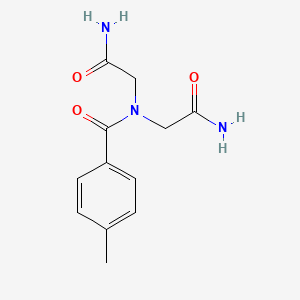
![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
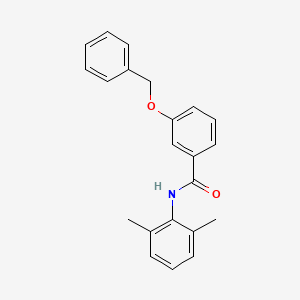
![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)

![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)
